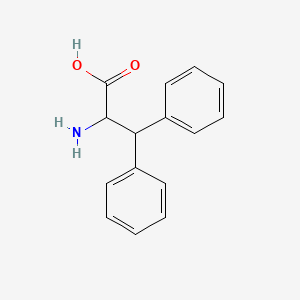

2-Amino-3,3-diphenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECGVEGMRUZOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62653-26-3, 5425-80-9 | |

| Record name | 3,3-Diphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC13903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .BETA.-PHENYL-DL-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: A Keystone for Advanced Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and materials science. This document delves into the fundamental chemical and physical properties of this unique building block, with a particular focus on its pivotal role in modern peptide synthesis. We will explore the structural implications of incorporating the gem-diphenyl moiety into peptide backbones, the resulting enhancements in biological activity and stability, and the established protocols for its use in solid-phase peptide synthesis (SPPS). This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel peptide-based therapeutics and advanced biomaterials.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-proteinogenic amino acids is a key strategy to overcome these limitations. This compound, also known as 3,3-diphenylalanine (Dpa), is a prime example of such a building block. Its unique structural feature, a quaternary carbon bearing two phenyl groups, imparts significant conformational constraints and hydrophobicity, making it a powerful tool for modulating the properties of peptides.[1]

Core Physicochemical and Basic Properties

Understanding the fundamental properties of this compound is crucial for its effective application.

Structural and General Properties

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [2] |

| Molecular Weight | 241.29 g/mol | [2] |

| Appearance | Pale white to white solid/powder | [2][3] |

| Synonyms | 3,3-Diphenylalanine, DL-Ala(3,3-Dipheyl)-OH, β-Phenyl-phenylalanine | [2][4] |

| CAS Number (DL-form) | 62653-26-3 | [2] |

| CAS Number ((S)-form) | 149597-92-2 | [5] |

| CAS Number ((R)-form) | 149597-91-1 | [1] |

Basicity and Acidity (pKa Values)

Solubility Profile

This compound is generally soluble in polar organic solvents and insoluble in non-polar organic solvents.[6] This solubility profile is a consequence of its zwitterionic nature at or near neutral pH. For practical applications in synthesis, dimethyl sulfoxide (DMSO) and methanol are often suitable solvents.[7] The solubility of amino acids in aqueous solutions is significantly influenced by pH, with minimum solubility at the isoelectric point. In mixed solvent systems, such as alcohol-water mixtures, the solubility generally decreases with an increasing proportion of the organic solvent due to the disruption of the favorable interactions between water and the zwitterionic amino acid.

Synthesis and Chiral Resolution: Key Methodologies

While a specific, detailed synthesis protocol for unprotected this compound is not extensively documented in readily available literature, general methods for the synthesis of gem-disubstituted amino acids can be adapted. One common approach involves the Hofmann rearrangement of N-protected amino acid-derived amides.[8] This method allows for the conversion of the carboxyl group into an amino group, thereby creating the gem-diamino precursor, which can then be further modified.

Given the importance of stereochemistry in biological activity, the preparation of enantiomerically pure (S)- and (R)-2-Amino-3,3-diphenylpropanoic acid is crucial. This is typically achieved through chiral resolution of the racemic mixture or via asymmetric synthesis. Enzymatic resolution and preferential crystallization are common techniques for separating enantiomers of amino acids and their derivatives.[9]

Spectroscopic Characterization

To date, publicly accessible, experimentally derived NMR, IR, and mass spectra specifically for this compound are limited. For the purpose of providing a reference for researchers, the expected spectral features can be inferred from closely related structures.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, likely as a complex multiplet in the range of 7.0-7.5 ppm. The methine proton at the α-carbon and the proton at the β-carbon would also exhibit distinct chemical shifts.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary β-carbon, the α-carbon, the carboxylic acid carbon, and the carbons of the two phenyl rings.

-

FT-IR: The infrared spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group, O-H and C=O stretching of the carboxylic acid group, and C-H and C=C stretching of the aromatic rings.

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound.

Researchers synthesizing this compound would need to perform these standard analytical techniques to confirm its identity and purity.

Applications in Peptide Synthesis and Drug Design

The primary and most significant application of this compound is as a building block in SPPS.[1] It is typically used in its N-terminally protected form, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-protected 3,3-diphenylalanine into a peptide sequence follows the standard SPPS cycle.

Figure 1. Generalized workflow for the incorporation of Fmoc-3,3-diphenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Coupling of Fmoc-3,3-diphenylalanine

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group.

-

Activation of the Amino Acid: In a separate vessel, dissolve Fmoc-3,3-diphenylalanine (1.5-3 equivalents relative to the resin loading), a coupling agent (e.g., HBTU, PyBOP), and an activator (e.g., HOBt) in an appropriate solvent like N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIEA) to neutralize the solution.

-

Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 1-2 hours, or until a negative Kaiser test indicates the completion of the reaction.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).

-

Proceed to the next cycle: The Fmoc group of the newly added 3,3-diphenylalanine can now be removed to continue the peptide chain elongation.

Impact on Peptide Structure and Function

The incorporation of 3,3-diphenylalanine into a peptide sequence has profound effects on its properties:

-

Conformational Rigidity: The bulky gem-diphenyl group restricts the rotational freedom of the peptide backbone, inducing specific secondary structures such as β-turns and helical motifs. This pre-organization can lead to higher binding affinities for biological targets.

-

Enhanced Hydrophobicity: The two phenyl rings significantly increase the local hydrophobicity of the peptide. This can enhance interactions with hydrophobic pockets of receptors or enzymes and can also influence the peptide's self-assembly properties.[1]

-

Increased Proteolytic Stability: The sterically hindered nature of the 3,3-diphenylalanine residue can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.

-

Modulation of Biological Activity: By altering the conformation and physicochemical properties of a peptide, the introduction of 3,3-diphenylalanine can fine-tune its biological activity. For example, replacing a native phenylalanine with a more constrained analog can lead to enhanced receptor selectivity and potency.[10]

While specific examples of peptides containing this compound with detailed biological data are not abundant in the literature, the principles of its use are well-established in the field of peptide chemistry. Its application in the synthesis of analogs of bioactive peptides, such as somatostatin, demonstrates its utility in probing structure-activity relationships.[10]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by its amino and carboxylic acid functional groups. The gem-diphenyl group at the β-carbon exerts a significant steric influence, which can affect the rates of reactions involving the adjacent α-carbon and the functional groups. For instance, the formation of peptide bonds may require more potent coupling reagents or longer reaction times compared to less hindered amino acids. The electron-withdrawing nature of the phenyl groups may also have a modest impact on the acidity of the α-proton.

Conclusion and Future Outlook

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and materials scientists. Its ability to impart conformational rigidity, enhance stability, and modulate the biological activity of peptides makes it a highly sought-after building block for the development of next-generation therapeutics. While there are gaps in the publicly available data regarding its detailed synthesis and physicochemical properties, its utility in peptide science is well-recognized. Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this compound and its derivatives, as well as a more systematic exploration of its impact on the therapeutic properties of a wider range of bioactive peptides.

References

- Chemistry LibreTexts. (2022, July 4). 1. Backgrounds of Amino Acids.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-D-3,3-Diphenylalanine in Modern Peptide Synthesis.

- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-137.

- Leggio, A., Belsito, E. L., Di Gioia, M. L., Le Pera, A., Liguori, A., Perri, F., & Siciliano, C. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids, 44(3), 977–982.

- Gracia, J., et al. (2010). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'-difluorophenyl)-alanine. Bioorganic & Medicinal Chemistry, 18(15), 5486-5494.

- Do, H. T., Franke, P., Volpert, S., Klinksiek, M., Thome, M., & Held, C. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics, 23(15), 9382–9395.

- Gale, P. A., et al. (2009). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Supramolecular Chemistry, 21(1-2), 11-18.

- Ferreira, H., et al. (2019). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

- Pessi, A., et al. (1990). New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides.

- Chorev, M., & Goodman, M. (1983). Partially modified retro-inverso-peptides. International Journal of Peptide and Protein Research, 21(3), 258-268.

- Suresh Babu, V. V., & Ananda, K. (2008). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. Letters in Organic Chemistry, 5(3), 209-212.

- Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

- Majumdar, D., Saha, R., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue:2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Semantic Scholar.

- Ayyadurai, G. K., et al. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Journal of Biomolecular Structure and Dynamics, 40(1), 1-15.

- ResearchGate. (n.d.). Bioactivity of synthetic peptides. All synthesized peptide sequences....

- Al-Shabib, N. A., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules, 27(23), 8345.

- Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2085.

- Monsanto Company. (1994). Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase. U.S.

- Montes, O., et al. (2021). Synthesis of BODIPY-Amino Acids and the Potential Applications as Specific Dyes for the Cytoplasm of Langerhans β-Cells. Journal of the Brazilian Chemical Society, 32(8), 1639-1650.

- PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid.

- PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (S)-2-Amino-3,3-diphenylpropanoic acid , 97% , 149597-92-2 - CookeChem [cookechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google Patents [patents.google.com]

- 10. Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2-Amino-3,3-diphenylpropanoic acid, a non-proteinogenic amino acid with significant applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, synthesis, and analytical characterization.

Introduction: The Significance of a Unique Amino Acid

This compound, also known as 3,3-Diphenylalanine, is a fascinating and versatile molecule. Its unique structure, featuring two phenyl groups attached to the β-carbon, imparts enhanced stability and solubility in organic solvents.[1] This structural feature makes it a valuable building block in peptide synthesis, allowing for the creation of complex molecules with specific biological activities.[1] Primarily, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory agents, and drugs targeting neurological disorders.[1][2][3] Beyond its pharmaceutical applications, its potential is being explored in materials science for the development of novel polymers and coatings.[1]

This guide will delve into the core scientific aspects of this compound, providing a detailed exploration of its chemical properties, a step-by-step synthesis protocol, and a thorough examination of the analytical techniques used for its characterization and quality control.

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below. The presence of the two bulky phenyl groups significantly influences its properties, contributing to its unique behavior in both chemical reactions and analytical separations.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][4] |

| Molecular Weight | 241.29 g/mol | [1][4] |

| CAS Number | 62653-26-3 (DL-form) | [1] |

| 149597-92-2 ((S)-form) | [4] | |

| 149597-91-1 ((R)-form) | [5] | |

| Appearance | Pale white to off-white solid | [1][4] |

| Synonyms | DL-Ala(3,3-Diphenyl)-OH, 3,3-Diphenyl-DL-alanine | [1] |

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the alkylation of a Schiff base derived from glycine ethyl ester and benzophenone.[6][7] This approach offers a versatile route to a variety of α-amino acids.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Formation of the Benzophenone Schiff Base of Glycine Ethyl Ester

-

To a solution of benzophenone and glycine ethyl ester in xylene, add a catalytic amount of boron trifluoride etherate.

-

Reflux the mixture with a Dean-Stark apparatus to remove water.

-

After the reaction is complete (monitored by TLC), cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or recrystallization to yield the stable Schiff base.[7]

Causality: The use of boron trifluoride etherate catalyzes the condensation reaction between the ketone (benzophenone) and the amine (glycine ethyl ester) to form the imine (Schiff base). Refluxing in xylene with a Dean-Stark trap is crucial for driving the equilibrium towards the product by removing the water byproduct.

Step 2: Phase-Transfer Catalyzed Alkylation

-

Dissolve the Schiff base in a suitable organic solvent like methylene chloride.

-

Add an aqueous solution of sodium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate (TBAH).

-

To this two-phase system, add the appropriate alkylating agent. For the synthesis of this compound, this would conceptually be a diphenylmethyl halide, though in practice, the synthesis is more nuanced and may involve a different precursor that leads to the diphenylmethyl group. A more direct approach for this specific compound involves the reaction of the Schiff base anion with a suitable electrophile. A common method is the alkylation of the benzophenone imine of glycine ethyl ester with a diphenylmethyl halide.[6]

-

Stir the reaction vigorously at room temperature until completion.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the alkylated Schiff base.

Causality: The phase-transfer catalyst facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the α-carbon of the glycine moiety, forming a nucleophilic carbanion. This carbanion then reacts with the electrophilic alkylating agent. This method is often preferred over anhydrous conditions due to its simplicity, cost-effectiveness, and scalability.[6]

Step 3: Hydrolysis to the Final Amino Acid

-

Treat the alkylated Schiff base with an aqueous acid solution, such as hydrochloric acid or citric acid.

-

Heat the mixture to facilitate the hydrolysis of both the ester and the imine.

-

After hydrolysis, neutralize the solution to precipitate the free amino acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization.

Causality: Acidic hydrolysis is a standard method to cleave both the imine and the ester protecting groups, liberating the free amino acid. The choice of acid can influence the work-up procedure and the final purity of the product.

Comprehensive Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stereochemistry of this compound. The following sections detail the key analytical techniques and their application.

Caption: Analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl groups, typically in the range of δ 7.0-8.0 ppm. The methine proton at the α-carbon and the methine proton at the β-carbon will appear as multiplets, with their chemical shifts and coupling patterns providing valuable structural information. The amine and carboxylic acid protons are often broad and may exchange with deuterium in D₂O.[8]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons, and the aliphatic carbons at the α and β positions. The chemical shifts of these carbons are indicative of their electronic environment.[8][9]

Experimental Protocol for NMR Analysis:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretch: Around 1020-1250 cm⁻¹.

Experimental Protocol for IR Analysis:

-

Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for amino acids. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 242.12 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 240.11 may be observed.

-

Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the protonated molecule.[10]

Experimental Protocol for MS Analysis:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid).

-

Infuse the sample directly into the ESI source or inject it via an HPLC system.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Perform MS/MS analysis on the parent ion to obtain fragmentation data.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity and, for chiral forms, the enantiomeric excess of this compound.

-

Purity Analysis (Reversed-Phase HPLC):

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detection at a wavelength where the phenyl groups absorb (around 254-260 nm).[11]

-

Purity is determined by the area percentage of the main peak.

-

-

Chiral Separation: Since this compound has a chiral center at the α-carbon, separating its enantiomers is crucial, especially for pharmaceutical applications.

-

Direct Method (Chiral Stationary Phases - CSPs):

-

Specialized chiral columns, such as those based on cyclodextrins, teicoplanin (e.g., Chirobiotic T), or cinchona alkaloids (e.g., CHIRALPAK ZWIX), can be used for the direct separation of the enantiomers.[12][13][14]

-

The mobile phase composition is critical for achieving good resolution and is highly dependent on the specific CSP.

-

-

Indirect Method (Pre-column Derivatization):

-

The amino acid enantiomers are reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.

-

These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[14]

-

-

Experimental Protocol for HPLC Analysis (Purity):

-

Prepare a standard solution of the sample in the mobile phase.

-

Equilibrate the C18 HPLC column with the initial mobile phase conditions.

-

Inject the sample and run the gradient method.

-

Monitor the elution profile using a UV detector.

-

Calculate the purity based on the peak areas.

Experimental Protocol for Chiral HPLC Analysis (Direct Method):

-

Select an appropriate chiral stationary phase.

-

Prepare a standard solution of the racemic mixture and the individual enantiomer (if available).

-

Optimize the mobile phase (often a mixture of organic solvents with acidic or basic additives) to achieve baseline separation of the enantiomers.

-

Inject the sample and determine the retention times of each enantiomer.

-

Calculate the enantiomeric excess (ee%) of a chiral sample using the peak areas of the two enantiomers.

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in medicinal chemistry. Their incorporation into peptides can induce specific secondary structures and increase resistance to enzymatic degradation. The phenyl groups can engage in π-π stacking and hydrophobic interactions, which can be crucial for binding to biological targets. Research has shown its utility as a precursor for compounds with potential anti-inflammatory and antinociceptive activities.[3] Furthermore, its role as an intermediate for drugs targeting neurological conditions highlights its importance in the development of novel therapeutics.[1][2]

Conclusion

This compound is a valuable and versatile building block with a unique chemical structure that lends itself to a variety of applications, particularly in the pharmaceutical industry. A thorough understanding of its synthesis and a comprehensive approach to its analytical characterization are paramount for its effective use in research and development. The methodologies outlined in this guide provide a robust framework for scientists and researchers working with this important amino acid derivative.

References

- PubChem. 2-Amino-2-hydroxy-3,3-diphenylpropanoic acid.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]

- ACS Publications.

- PMC.

- Organic Chemistry Portal. The synthesis of amino acids by phase-transfer reactions. [Link]

- RSC Publishing.

- ACS Publications. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. [Link]

- PubMed Central. Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. [Link]

- Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.

- Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]

- Wikipedia.

- Organic Syntheses Procedure. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]

- NIST WebBook. 2-Amino-3-phenylpropionic acid, ethyl ester. [Link]

- IU Indianapolis ScholarWorks.

- ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]

- Chiral Technologies Europe. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]

- Taylor & Francis. Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. [Link]

- ResearchGate.

- ResearchGate.

- MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. [Link]

- Reddit. Any help with this nmr spectra? It should be 2,3-dibromo-3-phenylpropanoic acid , I'm trying to figure it out, the first broad peak with 4 H I don't understand from where it could come? the reactant? : r/chemhelp. [Link]

- ResearchGate. High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. [Link]

- Chromatography Today.

- Oxford Instruments.

- MDPI. Multimodal Role of Amino Acids in Microbial Control and Drug Development. [Link]

- Wiley Online Library.

- AVESIS.

- PMC. Non-targeted identification of d-amino acid-containing peptides through enzymatic screening, chiral amino acid analysis and LC-MS. [Link]

- PubChem. (2R,3S)-2-amino-3-fluoro-3-phenylpropanoic acid. [Link]

- ACS Publications. 2,5-Dihydroxyterephthalic Acid: A Matrix for Improved Detection and Imaging of Amino Acids. [Link]

- IJFANS.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemscene.com [chemscene.com]

- 6. The synthesis of amino acids by phase-transfer reactions [organic-chemistry.org]

- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 10. iris.unito.it [iris.unito.it]

- 11. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chiraltech.com [chiraltech.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 2-Amino-3,3-diphenylpropanoic Acid: From Obscure Alanine Derivative to a Cornerstone of Modern Peptide Chemistry

For Immediate Release

SHANGHAI, CN — January 7, 2026 — An in-depth technical guide has been compiled for researchers, scientists, and drug development professionals detailing the discovery, history, and application of the non-proteinogenic amino acid, 2-Amino-3,3-diphenylpropanoic acid. This guide provides a comprehensive overview of the compound, from its initial synthesis to its current role as a critical building block in the development of novel therapeutics.

Abstract

This compound, a synthetic amino acid distinguished by its geminal diphenyl moiety, has emerged from relative obscurity to become a valuable tool in medicinal chemistry and peptide science. Initially explored in the early 1990s for its potential to introduce conformational rigidity and lipophilicity into peptide structures, its unique stereochemistry and synthetic accessibility have led to its incorporation into a range of therapeutic candidates. This guide traces the historical development of this compound, details its various synthetic routes, and explores its applications in the design of peptidomimetics and other bioactive molecules, providing a critical resource for researchers in the field.

A History Forged in the Pursuit of Therapeutic Innovation

While the fundamental building blocks of life, the proteinogenic amino acids, have been known for over a century, the exploration of their synthetic counterparts is a more recent endeavor. The story of this compound, also known as β,β-diphenyl-α-alanine or Diphenylalanine (a term also used for the dipeptide of phenylalanine), does not begin in the annals of early 20th-century organic chemistry but rather in the context of modern drug discovery.

Our comprehensive review of the scientific literature indicates that the seminal work on this unique amino acid derivative was published in 1992 . Two independent research groups published papers that year, highlighting both its synthesis and its potential in medicinal chemistry.

A pivotal publication by Cheng et al. in the Journal of Medicinal Chemistry described the incorporation of D- and L-3,3-diphenylalanine into ketomethylene pseudopeptide analogues as potent and selective thrombin inhibitors.[1][2] This work demonstrated the value of the diphenylmethyl group in creating highly lipophilic side chains that could effectively interact with the apolar binding sites of enzymes.

Contemporaneously, Chen et al. published a paper in Tetrahedron Letters detailing a practical chiral synthesis of both D- and L-3,3-diphenylalanine. Their method, utilizing the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid, provided a crucial pathway for obtaining enantiomerically pure forms of the amino acid, a prerequisite for its use in stereospecific drug design.

These parallel developments in 1992 marked the true beginning of the scientific journey for this compound, transforming it from a chemical curiosity into a valuable building block for medicinal chemists.

The Synthesis of a Unique Structural Motif

The synthetic accessibility of this compound has been a key factor in its adoption by the scientific community. Several methods have been developed for its preparation, with the choice of route often depending on the desired stereochemistry and scale of production.

Chiral Synthesis via Electrophilic Amination

The method reported by Chen et al. remains a cornerstone for the asymmetric synthesis of this amino acid. This approach provides excellent stereocontrol, allowing for the selective preparation of either the (R)- or (S)-enantiomer.

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-3,3-diphenylpropanoic Acid

-

Preparation of the Chiral Oxazolidinone Acyl Imide: 3,3-Diphenylpropanoic acid is coupled to a chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or pivaloyl chloride.

-

Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent, such as di-tert-butyl azodicarboxylate (DBAD) or a similar reagent.

-

Hydrolysis: The chiral auxiliary is subsequently removed by hydrolysis under basic conditions (e.g., with lithium hydroxide) to yield the desired (S)-2-amino-3,3-diphenylpropanoic acid.

Figure 1: Asymmetric synthesis workflow for (S)-2-Amino-3,3-diphenylpropanoic acid.

Alternative Synthetic Approaches

While the chiral auxiliary method is highly effective for producing enantiomerically pure material, other synthetic strategies have also been employed. These include modifications of classical amino acid syntheses, such as the Strecker and Erlenmeyer azlactone syntheses, although achieving high stereoselectivity with these methods for this particular substrate can be challenging.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound have made it a valuable tool for medicinal chemists seeking to modulate the properties of peptides and small molecules.

A Building Block for Peptidomimetics

The primary application of this amino acid is in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. The bulky diphenylmethyl side chain can introduce conformational constraints into a peptide backbone, locking it into a specific bioactive conformation. This can lead to increased receptor binding affinity and selectivity.

| Application Area | Rationale for Use | Example Therapeutic Target |

| Enzyme Inhibitors | The lipophilic diphenylmethyl group can effectively occupy hydrophobic binding pockets in enzyme active sites. | Thrombin[1][2] |

| Receptor Ligands | The rigid structure can help to pre-organize the peptide into a conformation that is optimal for receptor binding. | G-protein coupled receptors (GPCRs) |

| Antimicrobial Peptides | The hydrophobic nature of the side chain can enhance the interaction of the peptide with bacterial cell membranes. | Bacterial cell membranes |

Enhancing Therapeutic Peptide Properties

The incorporation of this compound into therapeutic peptides can also improve their pharmacokinetic profiles. The steric hindrance provided by the geminal diphenyl groups can protect the adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide drug.

Future Outlook

This compound has firmly established its place in the toolbox of medicinal chemists and peptide scientists. As our understanding of the relationship between peptide conformation and biological activity continues to grow, the demand for unique, conformationally constrained amino acids like this one is likely to increase. Future research will likely focus on the development of new and more efficient synthetic routes, as well as the exploration of its use in novel therapeutic areas, including the development of stapled peptides and other constrained macrocyclic structures.

References

- Cheng, L., Goodwin, C. A., Scully, M. F., Kakkar, V. V., & Claeson, G. (1992). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. Journal of Medicinal Chemistry, 35(18), 3364–3369.

- Cheng, L., Goodwin, C. A., Scully, M. F., Kakkar, V. V., & Claeson, G. (1992). Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. ACS Publications.

Sources

2-Amino-3,3-diphenylpropanoic acid enantiomers and stereochemistry

An In-depth Technical Guide to the Enantiomers and Stereochemistry of 2-Amino-3,3-diphenylpropanoic Acid

This guide provides a comprehensive technical overview of this compound, with a specific focus on its stereochemistry, methods for enantiomeric separation and synthesis, and analytical techniques for stereochemical characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this chiral building block.

Introduction: The Critical Role of Chirality

In the realm of medicinal chemistry and drug development, the three-dimensional structure of a molecule is paramount. Chirality, or 'handedness', is a fundamental property of many bioactive molecules, where a molecule and its mirror image are non-superimposable. These mirror-image isomers, known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles.[1] This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer.[1]

This compound is a non-proteinogenic amino acid that serves as a valuable chiral building block in the synthesis of peptides and other complex molecules. It possesses a single stereocenter at the alpha-carbon (C2), giving rise to two distinct enantiomers: (S)-2-amino-3,3-diphenylpropanoic acid and (R)-2-amino-3,3-diphenylpropanoic acid. The biological activity of compounds derived from this scaffold is often dependent on the specific stereoisomer used, making the ability to synthesize, separate, and analyze these enantiomers a critical skill.[2]

PART 1: The Stereochemistry of this compound

The stereochemistry of this compound is defined by the spatial arrangement of the four different substituents attached to the chiral C2 carbon:

-

An amino group (-NH₂)

-

A carboxylic acid group (-COOH)

-

A hydrogen atom (-H)

-

A diphenylmethyl group (-CH(Ph)₂)

The absolute configuration of each enantiomer is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents is: -NH₂ > -COOH > -CH(Ph)₂ > -H.

Caption: Ball-and-stick models of (S) and (R)-2-amino-3,3-diphenylpropanoic acid.

PART 2: Strategies for Obtaining Enantiomerically Pure Forms

Achieving enantiopurity is a central challenge in synthetic chemistry. Two primary strategies are employed: the resolution of a racemic mixture and direct asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

Most standard chemical syntheses are not stereoselective and produce a 50:50 mixture of both enantiomers, known as a racemate. Resolution is the process of separating these enantiomers.

This classical and robust technique relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent), two diastereomeric salts are formed. These salts have different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol: Resolution via (S)-(-)-1-Phenylethylamine

-

Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol). Add 0.5 equivalents of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine.[3] The choice of only 0.5 equivalents is causal; it ensures that only one diastereomeric salt preferentially crystallizes, leaving the other in the mother liquor.

-

Crystallization: Heat the solution to dissolve all solids, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The less soluble diastereomeric salt will precipitate out.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomer can be enhanced by recrystallizing from the same solvent system. The progress of the resolution can be monitored by measuring the optical rotation of the salt.

-

Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (e.g., HCl) to break the ionic bond. This protonates the carboxylic acid and liberates the free amino acid enantiomer, which can then be isolated. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Isolation of the Second Enantiomer: The enantiomer remaining in the mother liquor from step 2 can be recovered by evaporation of the solvent, followed by the same acid treatment.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Asymmetric Synthesis

Asymmetric synthesis aims to create a target molecule with a specific stereochemistry from the outset, avoiding the need for resolution. This is often a more efficient approach, especially on a large scale.

One common strategy involves temporarily attaching a chiral auxiliary to a prochiral substrate. The auxiliary directs a subsequent chemical reaction to occur stereoselectively, after which it is removed, yielding the enantiomerically enriched product. Evans' asymmetric alkylation using chiral oxazolidinones is a powerful example of this approach.[4]

Experimental Protocol: Asymmetric Synthesis via Chiral Glycine Enolate

-

Auxiliary Attachment: Couple a chiral auxiliary (e.g., an Evans oxazolidinone derived from an amino acid like D-phenylalanine) to glycine to form an N-acyl oxazolidinone.[4]

-

Enolate Formation: Treat the N-acyl oxazolidinone with a strong base like lithium diisopropylamide (LDA) or dibutylboron triflate at low temperature (-78 °C) to form a chiral boron enolate. The chiral auxiliary blocks one face of the enolate, ensuring that the subsequent reaction occurs on the other face.[4]

-

Stereoselective Alkylation: Introduce a suitable electrophile that will add the diphenylmethyl group. The steric hindrance from the auxiliary directs the electrophile to attack from the less hindered face, establishing the desired stereocenter.

-

Auxiliary Cleavage: Hydrolyze the N-acyl bond, typically under mild basic conditions (e.g., with lithium hydroperoxide), to cleave the chiral auxiliary and release the desired (S)- or (R)-2-amino-3,3-diphenylpropanoic acid. The auxiliary can often be recovered and reused.

Caption: General workflow for an auxiliary-controlled asymmetric synthesis.

PART 3: Stereochemical Analysis and Quality Control

Verifying the stereochemical purity of the final product is a non-negotiable step in drug development. The enantiomeric excess (ee), which quantifies the purity, must be determined with high accuracy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.

Experimental Protocol: Method Development for Chiral HPLC

-

Column Selection: The choice of CSP is critical and often empirical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly versatile and a common first choice for separating amino acid derivatives.[5]

-

Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of hexane/isopropanol or methanol/acetonitrile, often with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape.[5]

-

Optimization: Adjust the ratio of the organic solvents and the concentration of the additive to optimize the resolution (Rs) between the enantiomeric peaks. A resolution of Rs > 1.5 is generally considered baseline separation.

-

Detection: Use a UV detector set to a wavelength where the analyte absorbs strongly (e.g., ~254 nm due to the phenyl rings).

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [ (A₁ - A₂) / (A₁ + A₂) ] * 100.

Data Presentation: Typical HPLC Parameters

| Parameter | Typical Value/Condition | Rationale |

| Column | Chiralpak IA, IB, or IC (amylose/cellulose) | Broad applicability for resolving aromatic amino acids. |

| Mobile Phase | Hexane:Isopropanol (90:10) + 0.1% TFA | Balances polarity for good retention and selectivity. TFA improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good efficiency. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Phenyl groups provide strong chromophores for sensitive detection. |

| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |

Other Analytical Methods

-

NMR Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals for corresponding protons in the two enantiomers will appear at different chemical shifts, allowing for their quantification.

-

Circular Dichroism (CD) Spectroscopy: Enantiomers exhibit mirror-image CD spectra. This technique is excellent for confirming the absolute configuration of a pure enantiomer by comparing its spectrum to a known standard.[3]

PART 4: Pharmacological Implications

The stereochemistry of this compound is not merely an academic detail; it is a critical determinant of biological function. When incorporated into a larger molecule, the orientation of the amino, carboxyl, and diphenylmethyl groups dictates how the molecule fits into its biological target.

One enantiomer may bind with high affinity to a receptor, leading to a desired therapeutic effect, while the other enantiomer (the "distomer") may be inactive, have a different pharmacological effect, or even be responsible for adverse side effects.[1] For instance, in the context of glutamate receptor ligands, the (S)-enantiomer often shows significantly higher agonist activity at AMPA receptors compared to the (R)-enantiomer.[3][6] Therefore, the use of a single, pure enantiomer (a "eutomer") is often essential for developing a safe and effective drug.[1]

Conclusion

A thorough understanding of the stereochemistry of this compound is indispensable for its effective use in research and drug development. The ability to control and confirm the stereochemical outcome of a synthesis through either chiral resolution or asymmetric methods is a core competency. Rigorous analytical characterization, primarily via chiral HPLC, ensures the enantiomeric purity required for producing safe and efficacious pharmaceutical agents. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently work with this important chiral building block.

References

- US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase - Google Patents. Google Patents.

- EP0837843B1 - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents. Google Patents.

- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino - PubMed Central. National Center for Biotechnology Information.

- 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors - PubMed. National Center for Biotechnology Information.

- Asymmetric synthesis of syn-(2R,3S)-and anti-(2S,3S)-ethyl diamino-3-phenylpropanoates from N-(benzylidene)-p-toluenesulfinamide and glycine enolates - PubMed. National Center for Biotechnology Information.

- Preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) via optical resolution - PubMed. National Center for Biotechnology Information.

- Asymmetric synthesis of β2-amino acids: 2-substituted-3-aminopropanoic acids from N-acryloyl SuperQuat derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.

- Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. National Center for Biotechnology Information.

- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis of Drugs and Natural Products. CRC Press.

- Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures - Chemical Communications (RSC Publishing). Royal Society of Chemistry.

- Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC - NIH. National Center for Biotechnology Information.

- Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PubMed Central. National Center for Biotechnology Information.

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. National Center for Biotechnology Information.

- Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed. National Center for Biotechnology Information.

Sources

- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. renyi.hu [renyi.hu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Amino-3-(3-hydroxy-1,2,5-thiadiazol-4-yl)propionic acid: resolution, absolute stereochemistry and enantiopharmacology at glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 2-Amino-3,3-diphenylpropanoic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction and Current State of Knowledge

2-Amino-3,3-diphenylpropanoic acid is an intriguing synthetic amino acid. Structurally, it is an alanine derivative distinguished by the presence of two phenyl groups at the beta-carbon position.[1] This bulky, lipophilic substitution creates a unique three-dimensional structure that differentiates it significantly from endogenous amino acids.

A thorough review of current scientific literature reveals that while this compound is utilized as a chemical intermediate or building block in the synthesis of pharmaceuticals, particularly for analgesics, anti-inflammatory agents, and compounds targeting neurological disorders, its intrinsic pharmacological activity and mechanism of action are not well-documented.[2] This presents a significant knowledge gap but also an opportunity for novel discovery.

Given its amino acid backbone and bulky diphenyl structure, a primary hypothesis is that this compound may act as a modulator of ionotropic glutamate receptors, such as the N-Methyl-D-aspartate (NMDA) receptor.[3][4] These receptors are central to synaptic plasticity and neuronal function and are common targets for structurally similar molecules.[5] The diphenyl moiety could sterically hinder ligand binding or receptor conformational changes, suggesting a potential role as a receptor antagonist.

This guide will therefore focus on a systematic approach to test this primary hypothesis and explore other potential mechanisms.

The Primary Hypothesis: Antagonism at the NMDA Receptor

The NMDA receptor is a heterotetrameric ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel. Its overactivation is implicated in excitotoxicity, a key pathological process in stroke and neurodegenerative diseases, making its antagonists valuable therapeutic candidates.[4]

We hypothesize that the bulky diphenyl group of this compound prevents the normal conformational changes required for channel activation, thereby acting as an antagonist. This antagonism could occur at several sites:

-

Competitive Antagonism: Directly competing with glutamate at the GluN2 subunit binding site.

-

Glycine Site Antagonism: Blocking the co-agonist binding site on the GluN1 subunit.

-

Non-competitive (Allosteric) Antagonism: Binding to a site distinct from the agonist sites to modulate receptor function.

The following experimental plan is designed to systematically test these possibilities.

A Phased Experimental Workflow for Mechanism of Action Elucidation

This section details a logical, multi-phase workflow designed to systematically investigate the mechanism of action of this compound.

Caption: A logical workflow for elucidating the mechanism of action.

Phase 1: Target Binding Assessment

The foundational step is to determine if the compound physically interacts with our hypothesized target. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and specificity.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor

-

Objective: To determine if this compound displaces known ligands from the glutamate or glycine binding sites of the NMDA receptor.

-

Materials:

-

Rat cortical membranes (source of NMDA receptors).

-

For Glutamate Site: [³H]CGP 39653 (a high-affinity competitive antagonist radioligand).

-

For Glycine Site: [³H]glycine or [³H]DCKA (a high-affinity glycine site antagonist radioligand).[6]

-

Test Compound: this compound, dissolved in appropriate buffer (e.g., 50 mM Tris-HCl).

-

Non-specific binding controls: Unlabeled L-glutamate (1 mM) or D-serine (1 mM).

-

Scintillation vials and cocktail.

-

Glass fiber filters and a cell harvester.

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 1 mM).

-

In a 96-well plate, incubate rat cortical membranes with a fixed concentration of the chosen radioligand (e.g., 5 nM [³H]CGP 39653) and varying concentrations of the test compound.

-

Incubate for 60 minutes at 4°C to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Interpretation Table:

| Assay Target | Radioligand | Hypothetical Ki of Test Compound | Interpretation |

| Glutamate Site | [³H]CGP 39653 | > 100 µM | No significant affinity for the glutamate site. |

| Glutamate Site | [³H]CGP 39653 | < 10 µM | Significant affinity; potential competitive antagonist. |

| Glycine Site | [³H]DCKA | > 100 µM | No significant affinity for the glycine site. |

| Glycine Site | [³H]DCKA | < 10 µM | Significant affinity; potential glycine site antagonist. |

Phase 2: Functional Characterization via Electrophysiology

If binding is confirmed, the next critical step is to determine the functional consequence of this binding. Does it inhibit or activate the receptor? Electrophysiology provides a direct measure of ion channel function.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Objective: To assess the functional effect of this compound on NMDA receptor currents.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for NMDA receptor subunits (e.g., GluN1 and GluN2A).

-

Microinjection apparatus.

-

TEVC setup with perfusion system.

-

Agonists: L-glutamate and glycine.

-

Test Compound: this compound.

-

-

Methodology:

-

Inject oocytes with cRNA encoding for GluN1/GluN2A subunits and incubate for 2-4 days to allow for receptor expression.

-

Clamp the oocyte membrane potential at -70 mV.

-

Perfuse the oocyte with a solution containing agonists (e.g., 100 µM glutamate + 10 µM glycine) to elicit an inward current (I_NMDA).

-

Antagonist Test: Co-apply the agonists with increasing concentrations of this compound and measure the inhibition of I_NMDA.

-

Agonist Test: Apply this compound alone to determine if it elicits any current.

-

-

Data Analysis:

-

For the antagonist test, normalize the current in the presence of the test compound to the control agonist-evoked current.

-

Plot the normalized current against the log concentration of the test compound to generate a concentration-response curve and determine the IC₅₀.

-

Caption: Hypothesized mechanism at the NMDA receptor.

Phase 3: Cellular and In Vivo Validation

If functional antagonism is confirmed, the final phase is to determine if this molecular action translates into a physiologically relevant effect, such as neuroprotection.

Protocol 3: In Vitro Neuroprotection Assay

-

Objective: To determine if this compound can protect cultured neurons from excitotoxic cell death.

-

Materials:

-

Primary cortical neuron cultures.

-

Glutamate or NMDA.

-

Test Compound: this compound.

-

Cell viability assay kit (e.g., LDH release or MTT assay).

-

-

Methodology:

-

Plate primary neurons and allow them to mature.

-

Pre-treat neurons with varying concentrations of this compound for 30 minutes.

-

Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for 15-30 minutes.

-

Wash out the glutamate and incubate the cells for 24 hours.

-

Measure cell death using an LDH assay (measuring lactate dehydrogenase release from damaged cells) or cell viability using an MTT assay.

-

-

Data Analysis:

-

Calculate the percentage of neuroprotection afforded by the test compound compared to the glutamate-only control.

-

Determine the EC₅₀ for neuroprotection. A positive result here would strongly link the molecular mechanism (NMDA receptor antagonism) to a relevant cellular function.

-

Conclusion and Future Directions

The mechanism of action of this compound is currently an open question. Its chemical structure strongly suggests potential activity as a modulator of excitatory amino acid receptors, with the NMDA receptor being a prime candidate. The experimental workflow detailed in this guide provides a rigorous, step-by-step strategy for any research team to systematically test this hypothesis. By progressing from binding assays to functional electrophysiology and finally to cell-based neuroprotection studies, researchers can build a comprehensive and defensible profile of the compound's activity. Successful elucidation of this mechanism could uncover a novel pharmacological tool or a lead compound for the development of therapeutics for a range of neurological disorders.

References

- DrugBank. (n.d.). (S)-2-amino-3-phenylpropanoate.

- Wikipedia. (2023). NMDA receptor antagonist.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Pharmaceuticals, 16(7), 1015.

- Grigoryan, S. S., Zhamharyan, A. G., Saghyan, A. S., Chitchiyan, A. A., Balyan, L. S., Poghosyan, A. S., ... & Balasanyan, M. G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.

- Zhu, S., & Paoletti, P. (2015). Mechanism of NMDA receptor inhibition and activation. Cell, 161(5), 1164-1176.

- Patsnap. (2024). What are NMDA receptor antagonists and how do they work?

- Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine.

- Ayyadurai, G. K., Jayaprakash, R., Shajahan, A., & Rathika, S. (2022). Studies on 2-((2, 4-dihydroxybenzylidene) amino)-3-phenylpropanoic acid include antimicrobial, antidiabetic, antioxidant, anticancer, hemolysis, and theoretical QSAR. Polycyclic Aromatic Compounds, 1-15.

- Hansen, K. B., Yi, F., Perszyk, R. E., Menniti, F. S., & Traynelis, S. F. (2022). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Molecular Neuroscience, 15, 1008233.

- PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information.

- Kruk, B., & Kruk, P. (2021). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 22(16), 8887.

- Sacaan, A. I., & Johnson, K. M. (1994). On the true affinity of glycine for its binding site at the NMDA receptor complex. Journal of Neurochemistry, 62(1), 176-182.

- Yılmaz, S., & Can, Ö. D. (2023). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 28(18), 6520.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

- 6. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Metabolic Investigation of 2-Amino-3,3-diphenylpropanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Charting the Metabolic Unknown

2-Amino-3,3-diphenylpropanoic acid is a non-proteinogenic amino acid (NPAA), a class of molecules with significant potential in pharmacology and bioengineering due to their ability to confer unique properties to peptides and other bioactive molecules.[1][2] As an analogue of the proteinogenic amino acid L-alanine, its structure, featuring two phenyl rings attached to the β-carbon, presents a unique subject for metabolic investigation.[3] Despite the growing interest in NPAAs, the specific metabolic pathway of this compound is not extensively documented in public literature.

This guide serves as a technical framework for researchers and drug development professionals to approach the metabolic characterization of this and similar novel chemical entities. We will first establish the context of NPAAs and then, based on established biochemical principles, propose predictive metabolic pathways.[4][5] The core of this document is a detailed, field-proven experimental workflow for an in vitro metabolic stability assessment using liver microsomes. This protocol is designed not just as a series of steps, but as a self-validating system, explaining the causality behind each experimental choice to ensure scientific rigor and trustworthiness.

Predicted Metabolic Pathways: A Hypothesis-Driven Approach

In the absence of direct metabolic data for this compound, we can formulate a hypothesis based on the known metabolism of structurally related compounds, particularly the aromatic amino acid L-phenylalanine.[6][7] The metabolic fate of a xenobiotic compound is typically governed by Phase I (functionalization) and Phase II (conjugation) reactions, designed to increase polarity and facilitate excretion.

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups. For this compound, the primary sites for such reactions are the two phenyl rings and the amino group.

-

Aromatic Hydroxylation: The most probable Phase I reaction is the hydroxylation of one or both phenyl rings. This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes in the liver.[7] Hydroxylation could occur at the para, meta, or ortho positions, with the para position often being sterically and electronically favored.

-

Oxidative Deamination: The alpha-amino group is a substrate for oxidative deamination, a common step in amino acid catabolism that converts the amino acid into its corresponding α-keto acid.[8] This would transform the parent molecule into 3,3-diphenyl-2-oxopropanoic acid.

Phase II Metabolism: Conjugation for Excretion

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable.

-

Glucuronidation or Sulfation: If aromatic hydroxylation occurs, the newly formed hydroxyl groups are prime candidates for conjugation with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs).

-

N-Acetylation: The primary amino group could potentially undergo acetylation by N-acetyltransferases (NATs), a common pathway for primary amines.

The following diagram illustrates these predicted metabolic transformations.

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Core Experimental Workflow: In Vitro Metabolic Stability Assessment

To move from prediction to data, the foundational experiment is the determination of metabolic stability. This workflow provides a robust method for quantifying the rate of metabolism of a test compound in a controlled in vitro environment.

Scientific Rationale and Objective

The primary objective is to determine the intrinsic clearance (Cl_int) of this compound. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow. This is achieved by incubating the compound with human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly CYPs. The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Trustworthiness through Self-Validation: This protocol incorporates positive controls (compounds with known metabolic rates, e.g., Verapamil for high clearance, Warfarin for low clearance) and negative controls (incubations without the essential cofactor NADPH) to validate the activity of the microsomal batch and ensure that the observed compound depletion is enzyme-mediated.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Test Compound | This compound, >98% purity | The substrate for the assay. |

| Human Liver Microsomes | Pooled, from at least 10 donors | To represent an average patient population. |

| NADPH Regenerating System | Solution A (NADP+, G6P), Solution B (G6PD) | To provide a sustained source of the essential cofactor NADPH for CYP activity. |

| Phosphate Buffer | 0.1 M, pH 7.4 | To maintain physiological pH for optimal enzyme activity. |

| Acetonitrile (ACN) | LC-MS Grade, with 0.1% Formic Acid | To precipitate proteins and stop the reaction. |

| Internal Standard (IS) | e.g., Labetalol, Tolbutamide | To control for variations in sample processing and instrument response. |

| Control Compounds | Verapamil, Warfarin | To validate assay performance. |

Detailed Experimental Protocol

Step 1: Preparation of Solutions

-

Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.

-

Working Solution (100 µM): Dilute the stock solution to 100 µM in 50:50 Acetonitrile:Water. This intermediate dilution minimizes the final DMSO concentration in the incubation.

-

Microsomal Suspension: On ice, dilute the HLM stock to a final concentration of 1 mg/mL in 0.1 M Phosphate Buffer.

-

NADPH Solution: Prepare the NADPH regenerating system according to the manufacturer's instructions.

Step 2: Incubation Procedure

-

Pre-incubation: In a 96-well plate, add 188 µL of the microsomal suspension to each well. Pre-incubate the plate at 37°C for 10 minutes to bring the system to temperature.

-

Initiation (T=0): Add 2 µL of the 100 µM test compound working solution to each well to achieve a final substrate concentration of 1 µM. Mix gently. Immediately remove a 25 µL aliquot from the T=0 wells and add it to a quenching plate containing 100 µL of ice-cold Acetonitrile with Internal Standard.

-

Reaction: Add 10 µL of the prepared NADPH solution to the remaining wells to start the enzymatic reaction. The negative control wells receive 10 µL of buffer instead of NADPH.

-

Time Points: Incubate the plate at 37°C with gentle shaking. At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), remove 25 µL aliquots from the appropriate wells and quench them in the corresponding wells of the quenching plate.

Step 3: Sample Processing and Analysis

-

Protein Precipitation: Once all time points are collected, seal and vortex the quenching plate for 5 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.

Data Analysis

-

Calculate % Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

% Remaining = (Peak Area Ratio_t / Peak Area Ratio_t=0) * 100

-

-

Determine Half-Life (t½): Plot the natural logarithm (ln) of the % Remaining versus time. The slope of the linear regression of this plot is the rate constant, k.

-

Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)

-

Half-Life (t½) = 0.693 / k

-

-

Calculate Intrinsic Clearance (Cl_int):

-

Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg microsomal protein)

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the in vitro metabolic stability assay.

Conclusion and Future Perspectives